molecular formula C18H19N3O2 B2904507 N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-16-6

N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2904507
CAS RN: 477855-16-6
M. Wt: 309.369
InChI Key: YAVMUYQTOOVMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . The “N-(2,3-dimethylphenyl)” part refers to a phenyl group (a benzene ring) with two methyl groups attached at the 2nd and 3rd positions. The “6,7-dimethoxy” indicates two methoxy groups (-OCH3) attached at the 6th and 7th positions of the quinazoline ring. The “4-amine” refers to an amino group (-NH2) attached at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, the 2,3-dimethylphenyl group, and the 6,7-dimethoxy groups. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially participate in a variety of chemical reactions. The amino group might undergo reactions typical of amines, such as acylation or alkylation. The methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactions

Research on quinazoline derivatives, including compounds structurally related to N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, has elucidated various synthetic pathways and reactions. These compounds are synthesized through reactions involving amine oxides, cyclization processes initiated by redox reactions, and alkylation methods. For instance, the synthesis and characterization of quinazoline derivatives have been explored for their potential in generating new compounds with unique properties (Heping Yan, D. Huang, Ju Cheng Zhang, 2013; Elena V. Gromachevskaya, E. Kaigorodova, L. Konyushkin, 2017).

Anticancer Applications

Quinazoline derivatives exhibit potent anticancer properties through mechanisms such as apoptosis induction and kinase inhibition. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a closely related compound, has demonstrated significant efficacy in breast and other cancer models, attributed to its ability to induce apoptosis and penetrate the blood-brain barrier effectively (N. Sirisoma, A. Pervin, et al., 2009).

Alzheimer's Disease Research

In Alzheimer's disease research, specific quinazoline derivatives have been identified as potential inhibitors of protein kinases such as CLK1 and GSK-3α/β. These enzymes are implicated in the disease's pathogenesis, and inhibiting them could offer therapeutic benefits. For example, compound 3e (N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited potent inhibitory activity, presenting a valuable template for designing dual inhibitors of these kinases (D. Waiker, C. Karthikeyan, et al., 2014).

Antimicrobial Activities

Quinazoline derivatives have also been explored for their antimicrobial potential, with studies synthesizing novel derivatives and evaluating their activities against various bacteria and fungi. This research direction aims to identify compounds with broad-spectrum antimicrobial properties, potentially addressing the growing concern of antibiotic resistance (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-6-5-7-14(12(11)2)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVMUYQTOOVMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.